Cas no 896301-45-4 (N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide)

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a specialized organic compound featuring a thiophene core substituted with cyano and dimethyl groups, coupled with a benzamide moiety bearing a pyrrolidine sulfonyl group. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the sulfonamide group enhances binding affinity to target proteins, while the cyano and thiophene components may contribute to metabolic stability and selectivity. Its well-defined molecular architecture makes it a promising intermediate for drug discovery, particularly in the development of therapeutics targeting enzymatic pathways. The compound's synthetic versatility allows for further derivatization to optimize pharmacological properties.
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide structure
896301-45-4 structure
Product Name:N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
CAS No:896301-45-4
MF:C18H19N3O3S2
MW:389.491761445999
CID:5479086
Update Time:2025-05-19

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-(3-cyano-4,5-dimethyl-2-thienyl)-4-(1-pyrrolidinylsulfonyl)-
    • N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
    • Inchi: 1S/C18H19N3O3S2/c1-12-13(2)25-18(16(12)11-19)20-17(22)14-5-7-15(8-6-14)26(23,24)21-9-3-4-10-21/h5-8H,3-4,9-10H2,1-2H3,(H,20,22)
    • InChI Key: RHRHZUFYJXUZRR-UHFFFAOYSA-N
    • SMILES: C(NC1SC(C)=C(C)C=1C#N)(=O)C1=CC=C(S(N2CCCC2)(=O)=O)C=C1

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide Pricemore >>

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Additional information on N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

Introduction to N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 896301-45-4)

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 896301-45-4, represents a convergence of heterocyclic chemistry and sulfonamide functionalities, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide incorporates several key pharmacophoric elements that are known to enhance biological activity. The thiophene ring, a prominent feature in many bioactive molecules, contributes to the compound's ability to interact with biological targets in a specific manner. Additionally, the cyano group and the dimethyl substitution on the thiophene ring further modulate the electronic properties of the molecule, potentially influencing its binding affinity and selectivity.

The presence of the pyrrolidine-1-sulfonyl moiety is particularly noteworthy, as sulfonamides are widely recognized for their therapeutic potential across various disease indications. This moiety not only introduces a polar surface area that can enhance solubility but also serves as a scaffold for further derivatization, allowing for the creation of novel analogs with tailored properties. The combination of these structural elements makes N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide a compelling subject for medicinal chemistry investigations.

In recent years, there has been growing interest in exploring the therapeutic applications of thiophene derivatives due to their diverse biological activities. Studies have demonstrated that thiophene-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The specific substitution pattern in N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide may contribute to its unique pharmacological profile, making it a valuable asset in the search for new therapeutic agents.

The pyrrolidine sulfonyl group in this compound is particularly intriguing from a structural perspective. Pyrrolidine derivatives are known to be versatile pharmacophores that can interact with biological targets through hydrogen bonding and other non-covalent interactions. The sulfonyl group further enhances these interactions by providing additional polar functional groups that can engage with biological receptors. This combination of features suggests that N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide may exhibit significant binding affinity towards various biological targets.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques can be employed to predict the binding modes and affinities of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide with target proteins. These studies can provide valuable insights into the compound's mechanism of action and guide further optimization efforts. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process and identify lead compounds more rapidly.

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made significant progress in facilitating the construction of such molecules. Multi-step synthetic routes involving cross-coupling reactions, nucleophilic substitutions, and cyclization strategies can be employed to build the desired framework efficiently. Optimizing these synthetic pathways is crucial for ensuring high yields and purity levels required for pharmaceutical applications.

In conclusion, N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 896301-45-4) is a structurally complex and functionally intriguing compound with significant potential in pharmaceutical research. Its unique combination of heterocyclic moieties and sulfonamide functionalities makes it a promising candidate for further exploration in drug discovery. By leveraging advances in computational chemistry and synthetic methodologies, researchers can accelerate the development of novel therapeutic agents based on this compound.

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